Superior Biochemical Potency Against Clinically-Relevant B-RafV600E Kinase
In a cell-free enzymatic assay, 1-(3-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-(p-tolyl)urea inhibits B-RafV600E with an IC50 of 1 nM . This potency is significantly higher than the first-generation clinical B-Raf inhibitor vemurafenib, which exhibits an IC50 of 31 nM under comparable cell-free conditions . This represents a 31-fold improvement in potency against the primary target.
| Evidence Dimension | Biochemical inhibitory potency against B-RafV600E |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Vemurafenib (PLX4032); IC50 = 31 nM |
| Quantified Difference | 31-fold higher potency for the target compound |
| Conditions | Cell-free enzymatic assay |
Why This Matters
This higher potency at the biochemical level is a key differentiator for researchers requiring maximal target engagement at low compound concentrations, potentially reducing off-target liabilities in mechanistic studies.
- [1] Ambeed. Vemurafenib product说明书. Vemurafenib is a selective inhibitor of B-RafV600E mutant with IC50 value of 31nM. View Source
